molecular formula C16H18N2 B1298146 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole CAS No. 95399-28-3

3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole

Cat. No. B1298146
CAS RN: 95399-28-3
M. Wt: 238.33 g/mol
InChI Key: DVRSFBAQFCZILZ-UHFFFAOYSA-N
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Description

The compound “3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole” is a complex organic molecule that contains a pyrrole and an indole group . Pyrrole is a five-membered aromatic ring with one nitrogen atom, and indole is a fused bicyclic compound, composed of a benzene ring fused to a pyrrole ring .


Molecular Structure Analysis

The molecular structure of “3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole” would be expected to show the characteristic features of both pyrrole and indole rings . The presence of the dimethyl groups on the pyrrole ring and the ethyl group linking the pyrrole and indole rings would also be significant features .

Scientific Research Applications

Pharmaceuticals

Indole derivatives play a crucial role in pharmaceuticals . They are used as biologically active compounds for the treatment of various disorders in the human body . Similarly, 2,5-dimethylpyrrole compounds, which are part of the compound , are promising starting materials in drug research .

Antimicrobial Activity

Compounds with a pyrrolopyrazine scaffold, which includes a pyrrole ring, have shown antimicrobial activity . Given the structural similarity, it’s possible that “3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole” may also exhibit antimicrobial properties.

Anti-inflammatory Activity

Pyrrolopyrazine derivatives have demonstrated anti-inflammatory activity . This suggests potential anti-inflammatory applications for “3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole”.

Antiviral Activity

Pyrrolopyrazine derivatives have also shown antiviral activities . This could indicate potential antiviral applications for “3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole”.

Antifungal Activity

Pyrrolopyrazine derivatives have exhibited antifungal activities . This suggests that “3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole” may also have antifungal applications.

Antioxidant Activity

Pyrrolopyrazine derivatives have shown antioxidant activities . This could suggest potential antioxidant applications for “3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole”.

Antitumor Activity

Pyrrolopyrazine derivatives have demonstrated antitumor activities . This suggests potential antitumor applications for “3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole”.

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives have shown activity on kinase inhibition . This could suggest potential applications for “3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole” in kinase inhibitory activity.

Future Directions

Given the biological activity of many pyrrole and indole derivatives, “3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole” could be a compound of interest for future research, particularly in the field of medicinal chemistry . Further studies could include the synthesis of the compound, investigation of its physical and chemical properties, exploration of its reactivity, and testing of its biological activity.

properties

IUPAC Name

3-[2-(2,5-dimethylpyrrol-1-yl)ethyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-12-7-8-13(2)18(12)10-9-14-11-17-16-6-4-3-5-15(14)16/h3-8,11,17H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRSFBAQFCZILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CCC2=CNC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354460
Record name 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95399-28-3
Record name 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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